molecular formula C41H66O11 B191382 beta-Hederin CAS No. 35790-95-5

beta-Hederin

Cat. No. B191382
CAS RN: 35790-95-5
M. Wt: 735 g/mol
InChI Key: IBAJNOZMACNWJD-HVUPOBLPSA-N
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Description

Beta-Hederin is a natural compound that shows significant cytotoxicity and anti-inflammatory activity . It has been shown to have antioxidant, antimicrobial, and anticancer properties . Beta-Hederin has been found to inhibit the mitochondrial membrane potential and induce apoptosis in HL-60 cells .


Synthesis Analysis

Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin beta-Hederin, were synthesized by a stepwise glycosylation strategy . The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines .


Chemical Reactions Analysis

Beta-Hederin has been involved in several chemical reactions. For instance, it was found that amide derivatization at C-28 resulted in highly cytotoxic derivatives on specific tumor cell lines . This also resulted in an increase in the antitumor selectivity of beta-Hederin .


Physical And Chemical Properties Analysis

Beta-Hederin has a molecular formula of C41H66O11 and a molecular weight of 734.96 . It is a white powder and is available for purchase for pharmaceutical testing .

Scientific Research Applications

  • Tumor Cytotoxicity

    • Field: Oncology
    • Application: Beta-Hederin has been found to have cytotoxic activity against tumor cell lines .
    • Method: In vitro evaluation of cytotoxic activity of compounds against tumor cell lines .
    • Results: Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
  • Functional Foods and Cosmetics

    • Field: Food Science and Cosmetology
    • Application: Some species of the Lonicera Linn. genus, which contain saponins like beta-Hederin, can be used in functional foods and cosmetics .
    • Method: The saponins are extracted from the plants and used in various products .
    • Results: The saponins have attracted the attention of the scientific community due to their bioactive components .
  • Analgesic Applications

    • Field: Pharmacology
    • Application: Beta-Hederin is known for its analgesic properties .
  • Anti-inflammatory Applications

    • Field: Immunology
    • Application: Beta-Hederin has anti-inflammatory properties .
  • Expectorant Applications

    • Field: Pulmonology
    • Application: Beta-Hederin has expectorant properties .
  • Apoptotic Effect on Breast Cancer Cells

    • Field: Oncology
    • Application: A novel oleanane-type triterpenoid saponin named D Rhamnose β-hederin (DRβ-H) from Clematis ganpiniana, a Chinese traditional anti-tumor herb, showed strong inhibitory activity on the growth of various breast cancer cells and induced apoptosis in these cells .
    • Results: This is the first report on the pro-apoptotic effects of DRβ-H, a novel oleanane-type triterpenoid saponin, on breast cancer cells and its comprehensive apoptosis pathways .
  • Tumor Cytotoxicity of Novel Amide Derivatives

    • Field: Oncology
    • Application: Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin β-hederin, were synthesized .
    • Method: These compounds were synthesized by a stepwise glycosylation strategy .
    • Results: The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines. Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
  • Antitumor Activity

    • Field: Oncology
    • Application: Thirteen novel triterpenoid saponins, designed as amide derivatives of the natural cytotoxic saponin β-hederin, were synthesized .
    • Method: These compounds were synthesized by a stepwise glycosylation strategy .
    • Results: The in vitro cytotoxic activity of these compounds was evaluated against five different tumor cell lines. Most of the evaluated compounds showed effective inhibitory activity against at least one tumor cell line at micromolar concentrations .
  • Pro-Apoptotic Effects on Breast Cancer Cells

    • Field: Oncology
    • Application: A novel oleanane-type triterpene saponin named D Rhamnose β-hederin (DRβ-H) from Clematis ganpiniana, a Chinese traditional anti-tumor herb, showed strong inhibitory activity on the growth of various breast cancer cells and induced apoptosis in these cells .
    • Results: This is the first report on the pro-apoptotic effects of DRβ-H, a novel oleanane-type triterpenoid saponin, on breast cancer cells and its comprehensive apoptosis pathways .

Safety And Hazards

When handling beta-Hederin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Research on beta-Hederin is ongoing, with recent studies focusing on its potential in reversing chemoresistance of breast cancer cells . Other research has synthesized novel amide derivatives of beta-Hederin, evaluating their cytotoxic activity against different tumor cell lines . These studies suggest that beta-Hederin and its derivatives could be promising candidates for chemotherapy of cancer .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAJNOZMACNWJD-HVUPOBLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331673
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hederin

CAS RN

35790-95-5
Record name β-Hederin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35790-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hederin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
L Cheng, TS Xia, YF Wang… - International …, 2014 - spandidos-publications.com
Natural plant products occupy a very important position in the area of cancer chemotherapy. Many triterpenoid saponins have been proved as potential agents for chemoprevention and …
Number of citations: 53 www.spandidos-publications.com
MT Islam - J. Complement. Med. Altern. Healthc, 2017 - researchgate.net
Herbal medicines are a great deal of attention to investigate emphasizing on health benefits. Alpha-hederin (α-HN) is a plant-derived saponin having a number of important biological …
Number of citations: 4 www.researchgate.net
A Adamska, J Stefanowicz-Hajduk, JR Ochocka - Molecules, 2019 - mdpi.com
Alpha-hederin (α-HN), a pentacyclic triterpene saponin, has recently been identified as one of the active compounds of Nigella sativa, as a potential anticancer agent. However, no …
Number of citations: 29 www.mdpi.com
J Sun, Y Feng, Y Wang, Q Ji, G Cai… - International …, 2019 - spandidos-publications.com
α‑hederin, a monodesmosidic triterpenoid saponin, had previously demonstrated strong anticancer effects. In the current study, the pharmacological mechanism of autophagic cell …
Number of citations: 57 www.spandidos-publications.com
LY Xu, Q Qian, X He, JY Wang… - Alternative Therapies in …, 2023 - search.ebscohost.com
… Traditional Chinese medicine (TCM) may offer a solution in D Rhamnose beta-hederin (DRβ… D Rhamnose beta-hederin (3β-[(aLarabinopyranosyl)-oxy] olean-12-en-28-oicacid), or DRβ-…
Number of citations: 1 search.ebscohost.com
HS Kang, JS Kang, WS Jeong - Korean Journal of Food …, 2010 - koreascience.kr
Four saponins (1~ 4) were isolated from Akebia quinata pericarp through bioassay-guided fractionation. Pericarps of A. quinata were extracted with ethanol and sequentially …
Number of citations: 23 koreascience.kr
C Fang, Y Liu, L Chen, Y Luo, Y Cui… - Pharmaceutical …, 2021 - Taylor & Francis
Context α-Hederin, a potent bioactive compound of Pulsatilla chinensis (Bunge) Regel (Ranunculaceae), has many pharmacological uses, but its effect on cancer cell metabolism is still …
Number of citations: 20 www.tandfonline.com
O Ridoux, C Di Giorgio, F Delmas, R Elias… - Phytotherapy …, 2001 - Wiley Online Library
… The concentrations of alpha-hederin, beta-hederin and hederacolchiside A used in association with pentamidine and amphotericin B were: a-hederin 0.5–1 μM, b-hederin 0.1–0.5 μM …
Number of citations: 59 onlinelibrary.wiley.com
W Chen, L Xu, Q Qian, X He, W Peng, W Fan… - Bioscience …, 2018 - portlandpress.com
d Rhamnose β-hederin (DRβ-H), an active component extracted from the traditional Chinese medicinal plant Clematis ganpiniana, has been reported to be effective against breast …
Number of citations: 15 portlandpress.com
V Istudor - Alternative Medicine Review, 2004 - chiro.org
… Antileishmanial activity of three saponins isolated from ivy, alpha-hederin, beta-hederin and hederacolchiside A1, as compared to their action on mammalian cells cultured in vitro. …
Number of citations: 75 chiro.org

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